![molecular formula C17H20N2O3 B4848075 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)
4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid
Vue d'ensemble
Description
4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid, also known as IMCA, is a cyclic amino acid that has been the subject of extensive research in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose metabolism. In
Mécanisme D'action
The mechanism of action of 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid involves the inhibition of DPP-4, which is a proteolytic enzyme that cleaves and inactivates incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon release from pancreatic alpha cells. This results in improved glucose control and reduced risk of hypoglycemia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased insulin secretion, reduced glucagon release, improved glucose control, and reduced risk of hypoglycemia. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may have beneficial effects in the treatment of other conditions such as cardiovascular disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid for lab experiments is its selectivity for DPP-4, which allows for more specific and targeted studies of the effects of DPP-4 inhibition on glucose metabolism. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in order to achieve therapeutic effects.
Orientations Futures
There are a number of potential future directions for research on 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid, including the development of more potent and selective DPP-4 inhibitors, the investigation of this compound's effects on other metabolic pathways and disease states, and the exploration of combination therapies that incorporate this compound with other agents such as GLP-1 receptor agonists or sodium-glucose cotransporter-2 inhibitors. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in the treatment of type 2 diabetes mellitus and other conditions.
Applications De Recherche Scientifique
4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, this compound increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon release from pancreatic alpha cells. This results in improved glucose control and reduced risk of hypoglycemia.
Propriétés
IUPAC Name |
4-[(1H-indole-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(15-9-13-3-1-2-4-14(13)19-15)18-10-11-5-7-12(8-6-11)17(21)22/h1-4,9,11-12,19H,5-8,10H2,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBMWSNTHYFSAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.